Ethyl 3-pentyloct-2-enoate

Description

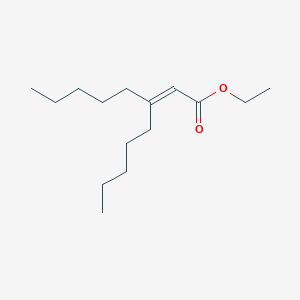

Ethyl 3-pentyloct-2-enoate is an α,β-unsaturated ester characterized by an ethyl ester group, a pentyl substituent at position 3, and a conjugated double bond at position 2 of the octenoate backbone.

Properties

Molecular Formula |

C15H28O2 |

|---|---|

Molecular Weight |

240.38 g/mol |

IUPAC Name |

ethyl 3-pentyloct-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-7-9-11-14(12-10-8-5-2)13-15(16)17-6-3/h13H,4-12H2,1-3H3 |

InChI Key |

NXIULLJUIJMSOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CC(=O)OCC)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-pentyloct-2-enoate can be synthesized through the esterification of 3-pentyloct-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing side reactions and catalyst contamination.

Chemical Reactions Analysis

Horner-Wadsworth-Emmons (HWE) Reaction

The primary method for synthesizing ethyl 3-pentyloct-2-enoate involves the HWE reaction, which constructs conjugated alkenes from ketones and phosphonates. The process typically proceeds as follows:

-

Ketone preparation : A symmetric ketone (e.g., 3-pentyloctan-2-one) serves as the starting material.

-

Phosphonate coupling : Triethyl phosphonoacetate reacts with the ketone under basic conditions (e.g., potassium carbonate) to form an unsaturated ester intermediate.

-

Elimination : The intermediate undergoes elimination to yield the conjugated alkene structure.

Key conditions :

-

Solvent: Ethyl acetate or hexanes.

-

Temperature: Room temperature or mild heating (e.g., 60°C for specific substrates) .

Yield considerations :

Catalytic Hydrogenation

The unsaturated ester is reduced to form a saturated fatty acid ester:

Reaction :

Conditions :

-

Catalyst: Pd/C (10 wt %).

-

Solvent: Methanol/DCM mixture under argon atmosphere.

Alkaline Hydrolysis

The saturated ester is hydrolyzed to yield the corresponding carboxylic acid:

Reaction :

Conditions :

Research Findings

-

Synthesis efficiency : The HWE reaction is scalable but requires careful purification steps due to byproduct formation .

-

Biocompatibility : Branched lipids derived from this compound show enhanced hepatic delivery efficiency compared to linear analogs .

-

Structural impact : The ε-branched scaffold improves stability and reduces particle aggregation, critical for intravenous applications .

Scientific Research Applications

Ethyl 3-pentyloct-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavorings, and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-pentyloct-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active 3-pentyloct-2-enoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 3-pentyloct-2-enoate belongs to a broader class of α,β-unsaturated esters. Key structural analogs include:

Ethyl 3-hexyloct-2-enoate: Differs by a longer hexyl chain at position 3, which increases hydrophobicity and may reduce solubility in polar solvents.

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate: Features a triple bond and bulky diphenyl groups, enhancing rigidity and steric hindrance compared to the linear octenoate backbone of this compound .

Physicochemical Properties

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding: Unlike compounds with hydroxyl or amine groups (e.g., imidazole carboxylates in ), this compound lacks strong hydrogen-bond donors, leading to weaker intermolecular forces and lower melting points .

- Packing Efficiency: Linear alkyl chains in this compound may adopt staggered conformations, whereas bulkier analogs (e.g., diphenylpentynoates) exhibit tighter packing due to π-π interactions .

Research Findings and Data Gaps

Synthetic Optimization: No direct data on this compound’s synthesis yields or purity are provided. Comparative studies with ’s PPA-mediated cyclization could refine protocols.

Crystallographic Data: Future work should employ SHELX and Mercury to resolve its crystal structure and compare packing motifs with diphenylpentynoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.